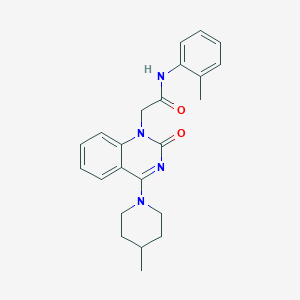

2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a quinazolinone derivative that exhibits various biological activities, including antitumor, anti-inflammatory, and anti-diabetic properties.

Applications De Recherche Scientifique

Chemical Synthesis and Intermediate Applications

Chemical Synthesis and Versatility

The chemical structure of 2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide is indicative of its potential as a versatile intermediate in the synthesis of complex molecules. The compound's structural features, such as the quinazolinone core and the piperidinyl moiety, suggest its utility in constructing diverse bioactive molecules. For instance, phenylglycinol-derived oxazolopiperidone lactams, sharing structural motifs with our compound of interest, have been highlighted for their role in enantioselective synthesis of piperidine-containing natural products and other bioactive compounds, showcasing the potential of similar structures in medicinal chemistry and drug development (Escolano, Amat, & Bosch, 2006).

Antimicrobial and Antitumor Activities

Antimicrobial Activity

The quinazolinone moiety, found in our compound, is known for its antimicrobial properties. For example, novel quinazolinyl acetamides have been synthesized for their significant antimicrobial activity, suggesting that derivatives of quinazolinone, like 2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide, could also exhibit similar bioactivities (Vanparia, Patel, Dixit, & Dixit, 2013).

Antitumor Activity

The quinazolinone framework is also associated with antitumor activities. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to our compound, was evaluated for in vitro antitumor activity, highlighting the potential of quinazolinone derivatives in cancer therapy. These compounds showed broad-spectrum antitumor activity, indicating the promise of quinazolinone-based structures in developing new anticancer agents (Al-Suwaidan et al., 2016).

Mécanisme D'action

Target of Action

The primary target of F3406-2149 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .

Mode of Action

F3406-2149 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome .

Biochemical Pathways

The compound affects the viral entry pathway, specifically the fusion process in the endosome compartment . By inhibiting this process, F3406-2149 prevents the virus from releasing its ribonucleoprotein into the cell cytoplasm, thereby blocking the virus’s ability to replicate and infect other cells .

Result of Action

The result of F3406-2149’s action is the inhibition of LCMV multiplication . By blocking the virus’s entry into host cells, the compound prevents the virus from replicating and spreading, potentially limiting the progression of the disease caused by the virus .

Action Environment

The action of F3406-2149 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion process mediated by the LCMV glycoprotein GP2 . .

Propriétés

IUPAC Name |

N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-16-11-13-26(14-12-16)22-18-8-4-6-10-20(18)27(23(29)25-22)15-21(28)24-19-9-5-3-7-17(19)2/h3-10,16H,11-15H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANWRESTLIYNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2766689.png)

![1-(4-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2766690.png)

![N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2766694.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2766704.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2766705.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2766710.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2766711.png)